[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane
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Overview
Description
[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane is a complex organic compound with significant importance in various scientific fields This compound is known for its intricate structure, which includes a purine base attached to a sugar moiety and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety and the phosphate group. Common reagents used in these reactions include phosphoric acid, protecting groups for the hydroxyl functionalities, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can modify the purine base or the sugar moiety, typically using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the purine base or the sugar moiety are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired outcome of the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane has numerous applications in scientific research:
Chemistry: It is used as a model compound to study nucleic acid chemistry and the behavior of purine derivatives.
Biology: The compound is studied for its role in cellular processes, including DNA and RNA synthesis.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of various biochemical reagents and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit or activate these enzymes, leading to changes in cellular processes. The pathways involved include nucleotide synthesis and degradation, as well as signal transduction pathways.
Comparison with Similar Compounds
[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane can be compared with other similar compounds, such as:
Adenosine triphosphate (ATP): Both compounds contain a purine base and a phosphate group, but ATP has three phosphate groups and is a key energy carrier in cells.
Deoxyadenosine monophosphate (dAMP): Similar to the compound , dAMP is a nucleotide involved in DNA synthesis, but it lacks the hydroxymethyl group on the sugar moiety.
The uniqueness of this compound lies in its specific structure and the presence of the hydroxymethyl group, which can influence its chemical behavior and biological activity.
Properties
CAS No. |
102783-49-3 |
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Molecular Formula |
C10H17N6O7P |
Molecular Weight |
364.25 g/mol |
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane |
InChI |
InChI=1S/C10H14N5O7P.H3N/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(5(2-16)21-6)22-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);1H3 |
InChI Key |
UCABMSWTDGJNIQ-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O.N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O.N |
Origin of Product |
United States |
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